3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole
Description
Its structure features:
- Indole scaffold: Substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
- Bromine substituent: At the 3-position of the indole ring, enhancing electrophilic reactivity.
This compound is likely synthesized via multi-step reactions involving halogenation, nucleophilic substitution, and coupling strategies (e.g., Suzuki or Ullmann reactions) based on analogous indole-pyridine derivatives described in . Its structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or agrochemical research, though direct biological data are absent in the provided evidence.
Properties
IUPAC Name |
3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrCl2F3N2S/c22-19-15-3-1-2-4-17(15)29(18(19)11-30-14-7-5-13(23)6-8-14)20-16(24)9-12(10-28-20)21(25,26)27/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYYGFNSMQGNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CSC4=CC=C(C=C4)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrCl2F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom, a chlorophenylsulfanyl group, and a trifluoromethyl pyridine moiety, suggests diverse biological activities. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Structure
The compound has the following molecular formula:
with a molecular weight of 532.2 g/mol.
IUPAC Name
The IUPAC name is:
This compound .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with similar sulfanyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies evaluating related indole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with similar structures can act as potent inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard reference compounds . This suggests that this compound could also possess similar enzyme inhibitory effects.
Binding Affinity Studies
Docking studies reveal that the compound may interact favorably with various biological targets, including proteins involved in disease pathways. The binding interactions with bovine serum albumin (BSA) indicate its potential for therapeutic applications .
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Indole Core : Synthesis begins with the preparation of the indole core through cyclization reactions.
- Bromination : The introduction of the bromine atom is achieved using brominating agents like N-bromosuccinimide (NBS).
- Sulfanylmethyl Group Attachment : The chlorophenylsulfanyl group is introduced via nucleophilic substitution reactions.
- Final Functionalization : Additional functional groups are incorporated to enhance biological activity.
Case Study 1: Anticancer Evaluation
In a study exploring the anticancer effects of related compounds, several derivatives were tested against human cancer cell lines. Results indicated that specific substitutions on the indole ring significantly enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of sulfanyl-containing compounds, revealing that modifications in the chlorophenyl group influenced antibacterial effectiveness against gram-positive and gram-negative bacteria . The findings support further exploration of this compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of indole, pyridine, and arylthioether groups. Below is a detailed comparison with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The sulfanylmethyl-4-chlorophenyl group in the target compound provides steric hindrance and lipophilicity, contrasting with the smaller, more reactive bromomethyl group in .
- Trifluoromethyl (CF₃) groups (common in ) enhance metabolic stability and electronegativity but may generate acidic metabolites like TPA .
Synthetic Challenges :
- Pyridine derivatives with CF₃ groups (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl) are often synthesized via halogen exchange or catalytic coupling, as seen in attempts to synthesize ketone intermediates .
- Indole bromination at the 3-position (as in the target compound) is a well-established step, similar to methods in .
Physicochemical Properties :
- The target compound’s molecular weight (~530) exceeds that of simpler pyridine-indole hybrids (e.g., 468.49 in ), impacting solubility and bioavailability.
- Halogen density (Br, Cl, CF₃) suggests high lipophilicity, aligning with agrochemical or CNS drug design principles.
Biological Relevance: While direct data are lacking, indole-pyridine hybrids are known for antimicrobial () and kinase-inhibitory activities. Sulfur-containing linkers (e.g., sulfanylmethyl) may modulate toxicity profiles compared to brominated analogs .
Preparation Methods
Indole Core Construction via Palladium-Catalyzed Cyclization
The indole scaffold is often synthesized via palladium-catalyzed cyclization of 2-nitrostyrene derivatives. For example, methyl indole-4-carboxylate can be prepared through reductive N-heteroannulation using carbon monoxide and palladium acetate under mild conditions (60–80°C, 1 atm CO). Adapting this method, the 3-bromoindole intermediate is accessible via bromination of the preformed indole using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with catalytic hydrochloric acid, yielding 3-bromoindole derivatives in >90% purity.
Mechanistic Insight :
Sulfanylmethylation at the 2-Position
The introduction of the [(4-chlorophenyl)sulfanylmethyl] group at the indole’s 2-position is achieved through a two-step process:
- Chloromethylation : Treatment of 3-bromoindole with paraformaldehyde and hydrochloric acid generates 2-chloromethyl-3-bromoindole.
- Nucleophilic Substitution : Reaction with 4-chlorothiophenol in the presence of triethylamine (TEA) yields the sulfanylmethyl derivative.
Optimized Conditions :
Coupling with 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl Moiety
The final step involves Ullmann-type coupling between the 1-position of indole and 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. Copper(I) iodide and N,N'-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF) at 110°C for 24 hours afford the target compound.
Critical Parameters :
Alternative Routes and Comparative Analysis
One-Pot Halogenation-Coupling Approach
A streamlined method combines bromination and coupling in a single pot. Iron(III) triflimide catalyzes iodination of N-protected indole precursors, followed by copper-mediated coupling with the pyridine subunit. This approach reduces purification steps and improves overall yield (82%).
Advantages :
Radical-Mediated Sulfanylmethylation
Recent advances employ photoredox catalysis to install the sulfanylmethyl group. Using 4-chlorothiophenol and a methyl radical precursor (e.g., diethylzinc), the reaction proceeds under visible light (450 nm) with eosin Y as a photocatalyst. This method achieves higher regioselectivity (>95%) but requires specialized equipment.
Data Summary: Reaction Conditions and Yields
Challenges and Optimization Opportunities
- Side Reactions : Overhalogenation at the indole’s 4- or 5-positions occurs with excess NBS. Mitigated by stoichiometric control (1.1 eq NBS).
- Catalyst Cost : Palladium and copper catalysts contribute to ~40% of synthesis costs. Ligand design (e.g., Segphos) improves turnover numbers.
- Scalability : Batch processes face heat transfer issues in exothermic coupling steps. Flow chemistry protocols are under investigation.
Q & A
Q. What are the standard synthetic routes for preparing this indole derivative, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyridine and indole precursors. Key steps include:
- Catalytic systems : Copper(I) iodide (CuI) in PEG-400/DMF mixtures for azide-alkyne cycloadditions (50% yield) . Alternatively, palladium-based catalysts (e.g., PdCl₂/PPh₃) in anhydrous THF for cross-coupling reactions (59% yield) .
- Purification : Flash chromatography using gradients like 70:30 ethyl acetate/hexane or ethanol recrystallization .
- Optimization : Adjusting solvent polarity, catalyst loading, and reaction time. For example, vacuum removal of DMF at 90°C improves purity .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituents (e.g., trifluoromethyl groups cause distinct deshielding in ¹³C NMR) .
- HRMS : Confirm molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H]⁺) .
- TLC : Monitor reaction progress (Rf = 0.30 in 70:30 ethyl acetate/hexane) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., Hirshfeld surface analysis for intermolecular interactions) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The -CF₃ group is electron-withdrawing, reducing electron density on the pyridine ring and directing electrophilic substitution. This affects:
- Catalyst selection : Pd-based systems are preferred for Suzuki-Miyaura couplings due to stability with electron-deficient aryl halides .
- Reaction rates : Slower kinetics compared to non-fluorinated analogs require elevated temperatures (120°C in ) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-technique validation : Combine NMR, HRMS, and X-ray data to confirm assignments. For example, ¹⁹F NMR can clarify trifluoromethyl environments .
- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data to resolve ambiguities .
- Isotopic labeling : Use deuterated solvents to simplify splitting patterns in crowded spectra .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking studies : Map the indole scaffold to enzyme active sites (e.g., cytochrome P450 isoforms) using software like MOE .
- QSAR models : Correlate substituent effects (e.g., -Br, -Cl) with bioactivity using descriptors like LogP and polar surface area .
- MD simulations : Assess stability in lipid bilayers to predict membrane permeability .
Data Contradiction Analysis
Q. Why do catalytic systems yield divergent results in similar coupling reactions?
- Methodological Answer : Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) reduce Pd catalyst efficiency, favoring CuI in azide-alkyne reactions .
- Solvent polarity : PEG-400 enhances CuI solubility but may deactivate Pd catalysts, requiring anhydrous conditions for Pd systems .
Comparative Structural Analysis
Q. How does the sulfanylmethyl substituent affect intermolecular interactions?
- Methodological Answer : The -S-CH₂- group:
- Enables π-stacking : The 4-chlorophenyl ring participates in hydrophobic interactions with indole/pyridine moieties .
- Influences crystallinity : Sulfur’s polarizability contributes to dense crystal packing, as seen in X-ray studies of related compounds .
Experimental Design Considerations
Q. What are the critical parameters for scaling up synthesis without compromising purity?
- Methodological Answer :
- Catalyst recycling : Use immobilized CuI or Pd on silica to reduce metal contamination .
- Solvent choice : Replace DMF with recyclable alternatives like cyclopentyl methyl ether (CPME) .
- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
